![molecular formula C18H14O5 B5665668 ethyl 4-oxo-2-phenyl-4H-chromen-3-yl carbonate](/img/structure/B5665668.png)
ethyl 4-oxo-2-phenyl-4H-chromen-3-yl carbonate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-oxo-2-phenyl-4H-chromen-3-yl carbonate and related compounds involves complex reactions that yield diverse derivatives. For instance, compounds like ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate have been synthesized through single-crystal X-ray crystallography, demonstrating the intricate processes involved in creating such molecules (Manolov, Morgenstern, & Hegetschweiler, 2012).
Molecular Structure Analysis
The molecular structure of these compounds can vary significantly. For example, derivatives like (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate exhibit distinct conformational differences, particularly in the angle of inclination of the phenoxycarbonyl ring with respect to the piperidine ring mean plane (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).
Chemical Reactions and Properties
The reactivity of ethyl 4-oxo-2-phenyl-4H-chromen-3-yl carbonate derivatives with other chemicals can lead to a variety of products. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide to form compounds like 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones, highlighting the complex chemical behaviors of these molecules (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).
Physical Properties Analysis
The physical properties of ethyl 4-oxo-2-phenyl-4H-chromen-3-yl carbonate and its derivatives, such as crystallinity, are crucial for understanding their applications. For example, the crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate has been thoroughly investigated, revealing significant C–H•••O intermolecular interactions and a three-dimensional architecture (Jyothi et al., 2017).
properties
IUPAC Name |
ethyl (4-oxo-2-phenylchromen-3-yl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-2-21-18(20)23-17-15(19)13-10-6-7-11-14(13)22-16(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMAMBSFDOPAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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